Navarixin

Receptor pharmacology Binding kinetics Neutropenia

Academic and pharmaceutical researchers developing next-generation CXCR2 antagonists for COPD, neutrophilic asthma, or immuno-oncology applications require a validated reference compound. Navarixin is the only CXCR2 antagonist that has demonstrated statistically significant improvement in post-bronchodilator FEV1 in randomized, double-blind, placebo-controlled Phase 2 COPD trials (NCT01006616, NCT00441701). - Benchmarking: IC50 of 2.6 nM (CXCR2) and 36 nM (CXCR1); Kd of 0.08 nM for primate CXCR2 with >500-fold selectivity over CXCR1. - Translational relevance: Clinically evaluated in combination with pembrolizumab for PD-L1-positive refractory NSCLC and other advanced solid tumors (NCT03473925). - Unique pharmacology: Induces neutropenia unlike danirixin, making it an essential tool for dissecting drug-induced neutropenia mechanisms and CXCR2-mediated neutrophil homeostasis.

Molecular Formula C21H23N3O5
Molecular Weight 397.4 g/mol
CAS No. 862464-58-2
Cat. No. B7934289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNavarixin
CAS862464-58-2
Molecular FormulaC21H23N3O5
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
InChIInChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3/t13-/m1/s1
InChIKeyRXIUEIPPLAFSDF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Navarixin (SCH 527123 / MK-7123) CAS 862464-58-2: Potent Dual CXCR1/CXCR2 Allosteric Antagonist for Inflammatory and Oncology Research


Navarixin (SCH 527123, MK-7123) is an orally bioavailable, potent, allosteric antagonist of both CXCR1 and CXCR2 chemokine receptors . It demonstrates nanomolar affinity with IC50 values of 2.6 nM for CXCR2 and 36 nM for CXCR1 in recombinant human receptor binding assays, confirming preferential targeting of CXCR2 over CXCR1 . Navarixin has advanced to Phase 2 clinical trials in COPD, asthma, psoriasis, and in combination with pembrolizumab for select advanced solid tumors including PD-L1-positive refractory NSCLC, castration-resistant prostate cancer, and microsatellite stable colorectal cancer [1].

Why Navarixin (CAS 862464-58-2) Cannot Be Functionally Substituted with Generic CXCR2 Antagonists


CXCR2 antagonists exhibit substantial variability in binding kinetics, selectivity profiles, and clinical efficacy endpoints that preclude functional interchangeability. Navarixin is an intracellular allosteric antagonist with distinct binding characteristics compared to competitive orthosteric antagonists [1]. Critical differentiation factors include: (1) binding kinetics—Navarixin and AZD5069 display faster reversible kinetics than danirixin, resulting in divergent pharmacological effects including differential neutropenia induction [1]; (2) species-specific affinity profiles—Navarixin exhibits Kd values of 0.08 nM (cynomolgus CXCR2), 0.20 nM (mouse/rat CXCR2), and 41 nM (cynomolgus CXCR1), demonstrating >500-fold preferential binding to primate CXCR2 over CXCR1 ; and (3) divergent clinical trial outcomes in COPD—only Navarixin among clinically evaluated CXCR2 antagonists has demonstrated statistically significant improvement in post-bronchodilator FEV1 in double-blind, placebo-controlled, randomized trials [2]. These quantifiable differences render generic substitution scientifically invalid.

Navarixin (SCH 527123) CAS 862464-58-2: Quantitative Comparative Evidence for Scientific Selection


Navarixin vs. Danirixin: Divergent Binding Kinetics and Neutropenia Liability

Navarixin and AZD5069 exhibit faster reversible binding kinetics at the CXCR2 receptor compared to danirixin (GSK1325756), which displays slower dissociation rates [1]. This kinetic divergence has direct pharmacological consequences: Navarixin and AZD5069 induce neutropenia in clinical studies, whereas danirixin does not cause blood neutropenia [1]. The molecular basis involves differential sensitivity to A249L receptor mutation—Navarixin and AZD5069 affinity is substantially reduced by A249L substitution, while danirixin remains essentially unaffected [1]. Researchers investigating mechanisms of drug-induced neutropenia or requiring rapid-reversibility pharmacological tools should select Navarixin over danirixin.

Receptor pharmacology Binding kinetics Neutropenia CXCR2 antagonist Allosteric modulation

Navarixin vs. AZD5069: Differentiated Clinical Outcomes in COPD Phase 2 Trials

In double-blind, placebo-controlled, randomized Phase 2 COPD trials, Navarixin (6-month treatment) demonstrated statistically significant improvement in post-bronchodilator FEV1 in studies NCT01006616 and NCT00441701 [1]. In contrast, AZD5069 (4-week treatment) in moderate-to-severe COPD patients reduced blood neutrophil counts but did not report FEV1 improvement as a primary endpoint, with no increased infection observed [1]. Danirixin, a third comparator, failed to demonstrate improvements in E-RS:COPD, CAT, or SGRQ-C scores versus placebo in a Phase 2b trial of 614 participants [2]. This pattern establishes Navarixin as the only CXCR2 antagonist with positive lung function outcomes in COPD clinical trials.

COPD FEV1 Clinical trial Pulmonary function Neutrophil inflammation

Navarixin CXCR2 vs. CXCR1 Selectivity: Quantified Differential Affinity

Navarixin exhibits quantifiable preferential binding to CXCR2 over CXCR1. In displacement assays using [125I]hCXCL8 with human receptors expressed in BaF3 cells, Navarixin demonstrates IC50 values of 2.6 nM for CXCR2 and 36 nM for CXCR1—a ~14-fold selectivity for CXCR2 . Across species, Kd values for cynomolgus monkey CXCR2 (0.08 nM) versus CXCR1 (41 nM) show >500-fold selectivity . In contrast, AZD5069 inhibits CXCL8 binding to CXCR2 with pIC50 8.8 (IC50 ~1.6 nM) and CXCR1 with pIC50 6.5 (IC50 ~316 nM), representing ~200-fold selectivity . Danirixin exhibits IC50 12.5 nM for CXCL8 binding . Reparixin is CXCR1-selective with IC50 1 nM for CXCR1 and 400 nM for CXCR2 .

Receptor selectivity CXCR2 CXCR1 Binding affinity Allosteric antagonist

Navarixin Preclinical Anti-Metastatic Efficacy: Colon Cancer Liver Metastasis Model

Navarixin demonstrated significant inhibition of human colon cancer liver metastasis in preclinical models [1]. This anti-metastatic activity distinguishes Navarixin from other CXCR2 antagonists lacking published metastasis-specific efficacy data. The compound has been studied preclinically in combination with oxaliplatin in colon cancer models [2]. While SB225002 (another CXCR2 antagonist) has been evaluated in cancer models, its application is limited to in vitro studies, and ladarixin (DF2156A) has been evaluated primarily in type 1 diabetes with negative Phase 2 results for beta-cell preservation [3].

Colon cancer Liver metastasis Anti-metastatic Preclinical model CXCR2

Navarixin CAS 862464-58-2: Evidence-Backed Research and Procurement Applications


Clinical Benchmark for CXCR2 Antagonist Efficacy in COPD Translational Research

Navarixin is the only CXCR2 antagonist that has demonstrated statistically significant improvement in post-bronchodilator FEV1 in double-blind, placebo-controlled, randomized Phase 2 COPD trials (NCT01006616, NCT00441701) [1]. For academic and pharmaceutical researchers developing next-generation CXCR2 antagonists for COPD or neutrophilic asthma, Navarixin serves as the essential positive control and efficacy benchmark. Procurement of Navarixin is indicated for: (1) comparative pharmacology studies benchmarking novel CXCR2 antagonists, (2) validation of COPD-relevant translational models, and (3) mechanism-of-action studies correlating CXCR2 blockade with functional lung outcomes.

Mechanistic Studies of Neutropenia Induction via CXCR2 Antagonism

Navarixin and AZD5069 share the property of inducing neutropenia clinically, whereas danirixin does not cause blood neutropenia despite also targeting CXCR2 [1]. This pharmacological divergence makes Navarixin an essential tool compound for dissecting the molecular basis of drug-induced neutropenia. The differential sensitivity to A249L receptor mutation (Navarixin affinity substantially reduced; danirixin unaffected) provides a defined molecular entry point for structure-function studies [1]. Researchers investigating hematopoietic safety pharmacology, CXCR2-mediated neutrophil homeostasis, or developing neutropenia-sparing CXCR2 antagonists should prioritize Navarixin as a reference compound.

Immuno-Oncology Combination Therapy Research (PD-1/PD-L1 + CXCR2 Blockade)

Navarixin has advanced to Phase 2 clinical evaluation in combination with pembrolizumab (anti-PD-1) for PD-L1-positive refractory NSCLC, castration-resistant prostate cancer, and microsatellite stable colorectal cancer (NCT03473925) [1]. This combination strategy is mechanistically supported by evidence that CXCR2 antagonism reduces myeloid-derived suppressor cell (MDSC) recruitment and may enhance anti-PD-1 efficacy [2]. For immuno-oncology researchers investigating the CXCL1/CXCL8-CXCR2 axis in tumor immune evasion, Navarixin represents the most clinically advanced small-molecule CXCR1/2 antagonist with documented combination immunotherapy trial data. Procurement is indicated for preclinical combination studies with immune checkpoint inhibitors and for validating tumor microenvironment modulation hypotheses.

Colon Cancer Metastasis and CXCR2-Mediated Tumor Progression Research

Navarixin has demonstrated preclinical efficacy in inhibiting human colon cancer liver metastasis [1] and has been studied in combination with oxaliplatin in colon cancer models [2]. For cancer biology researchers investigating chemokine-driven metastatic cascades, Navarixin provides a validated pharmacological tool to probe the CXCL8-CXCR1/2 axis in tumor cell migration, invasion, and metastatic colonization. Its dual CXCR1/CXCR2 antagonism profile is particularly suited for studies where both receptors are implicated in disease progression. Unlike research-only tool compounds (e.g., SB225002), Navarixin's clinical development history in both inflammatory and oncology indications provides a translational bridge for preclinical findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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